Cas no 87967-95-1 (5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde)

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde structure
87967-95-1 structure
Product Name:5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Numero CAS:87967-95-1
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD02677714
CID:719953
PubChem ID:329762153
Update Time:2024-10-26

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Isoxazolecarboxaldehyde,5-methyl-3-phenyl-
    • 5-Methyl-3-phenylisoxazole-4-carboxaldehyde
    • 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
    • 5-methyl-3-phenyl-4-isoxazolecarbaldehyde
    • 5-Methyl-3-phenylisoxazole-4-carbaldehyde
    • C11H9NO2
    • 3-phenyl-5-methyl-4-isoxazolecarbaldehyde
    • 5-methyl-3-phenyl-4-isoxazole carboxaldehyde
    • 5-Methyl-3-phenyl-isoxazol-4-carbaldehyd
    • 5-methyl-3-phenyl-isoxazole-4-carbaldehyde
    • 5-Methyl-3-phenyl-4-isoxazolecarboxaldehyde (ACI)
    • 3-Phenyl-5-methylisoxazole-4-carboxaldehyde
    • SCHEMBL195456
    • BP-10378
    • 5-Methyl-3-phenylisoxazole-4-carboxaldehyde, 97%
    • 4-Isoxazolecarboxaldehyde, 5-methyl-3-phenyl-
    • 87967-95-1
    • DTXSID60379840
    • CS-0206616
    • F17085
    • AKOS022642404
    • J-517785
    • DB-011028
    • SMSBKEHQYUYAHK-UHFFFAOYSA-N
    • MFCD02677714
    • PS-4240
    • MDL: MFCD02677714
    • Inchi: 1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3
    • Chiave InChI: SMSBKEHQYUYAHK-UHFFFAOYSA-N
    • Sorrisi: O=CC1=C(C)ON=C1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 187.06300
  • Massa monoisotopica: 187.063328530g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 202
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 43.1Ų

Proprietà sperimentali

  • Punto di fusione: 51-54 °C
  • Punto di ebollizione: 110-112°C
  • Punto di infiammabilità: Gradi Fahrenheit:>230°F
    Gradi Celsius:>110°C
  • PSA: 43.10000
  • LogP: 2.46250
  • Sensibilità: Light Sensitive

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S24/25
  • Identificazione dei materiali pericolosi: Xi Xn
  • Condizioni di conservazione:2-8°C
  • Frasi di rischio:R22

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR22980-1g
5-Methyl-3-phenylisoxazole-4-carboxaldehyde
87967-95-1
1g
£261.00 2025-02-19
Chemenu
CM278465-5g
5-Methyl-3-phenylisoxazole-4-carbaldehyde
87967-95-1 95%
5g
$351 2021-08-18
Chemenu
CM278465-10g
5-Methyl-3-phenylisoxazole-4-carbaldehyde
87967-95-1 95%
10g
$659 2021-08-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32129-1g
5-Methyl-3-phenylisoxazole-4-carboxaldehyde, 97%
87967-95-1 97%
1g
¥2910.00 2023-02-27
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
699683-1G
5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
87967-95-1 97%
1G
¥844.72 2022-02-24
Chemenu
CM278465-1g
5-Methyl-3-phenylisoxazole-4-carbaldehyde
87967-95-1 95%
1g
$*** 2023-05-29
abcr
AB354368-1 g
5-Methyl-3-phenylisoxazole-4-carboxaldehyde, 97%; .
87967-95-1 97%
1g
€97.10 2023-06-20
TRC
M339348-50mg
5-Methyl-3-phenylisoxazole-4-carboxaldehyde
87967-95-1
50mg
$ 50.00 2022-06-03
TRC
M339348-100mg
5-Methyl-3-phenylisoxazole-4-carboxaldehyde
87967-95-1
100mg
$ 65.00 2022-06-03
TRC
M339348-500mg
5-Methyl-3-phenylisoxazole-4-carboxaldehyde
87967-95-1
500mg
$ 135.00 2022-06-03

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
Riferimento
Chiral Mercaptoacetamides Display Enantioselective Inhibition of Histone Deacetylase 6 and Exhibit Neuroprotection in Cortical Neuron Models of Oxidative Stress
Kalin, Jay H.; et al, ChemMedChem, 2012, 7(3), 425-439

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorosuccinimide ,  Alumina ;  10 min, 40 °C; 10 min, 40 °C; 10 min, 40 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
3.2 Reagents: Water
4.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
Riferimento
Chiral Mercaptoacetamides Display Enantioselective Inhibition of Histone Deacetylase 6 and Exhibit Neuroprotection in Cortical Neuron Models of Oxidative Stress
Kalin, Jay H.; et al, ChemMedChem, 2012, 7(3), 425-439

Metodo di produzione 3

Condizioni di reazione
Riferimento
Highly substituted isoxazoles: the Baylis-Hillman reaction of substituted 4-isoxazolecarboxaldehydes and attempted cyclization to isoxazole-annulated derivatives
Roy, Amrendra K.; et al, Synthesis, 2003, (9), 1347-1356

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Water
2.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
Riferimento
Chiral Mercaptoacetamides Display Enantioselective Inhibition of Histone Deacetylase 6 and Exhibit Neuroprotection in Cortical Neuron Models of Oxidative Stress
Kalin, Jay H.; et al, ChemMedChem, 2012, 7(3), 425-439

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.2 Reagents: Water
3.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  overnight, rt
Riferimento
Chiral Mercaptoacetamides Display Enantioselective Inhibition of Histone Deacetylase 6 and Exhibit Neuroprotection in Cortical Neuron Models of Oxidative Stress
Kalin, Jay H.; et al, ChemMedChem, 2012, 7(3), 425-439

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Raw materials

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Preparation Products

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:87967-95-1)5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Numero d'ordine:A1092721
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:07
Prezzo ($):158.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:87967-95-1)5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
A1092721
Purezza:99%
Quantità:1g
Prezzo ($):158.0
Email